![molecular formula C14H10FN3O3 B5379340 3-(4-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B5379340.png)
3-(4-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
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Overview
Description
3-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a fluorophenyl group, a furan ring, and an oxadiazole ring, making it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the furan-2-ylmethylamine, which is then reacted with 4-fluorobenzoyl chloride to form an intermediate. This intermediate undergoes cyclization with cyanogen bromide to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting certain enzymes or binding to specific receptors, leading to its observed biological effects[3][3].
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-N-[(furan-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
- 3-(4-Bromophenyl)-N-[(furan-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
- 3-(4-Methylphenyl)-N-[(furan-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
Uniqueness
3-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring .
Properties
IUPAC Name |
3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3/c15-10-5-3-9(4-6-10)12-17-14(21-18-12)13(19)16-8-11-2-1-7-20-11/h1-7H,8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEBRGGTJDCQDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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